Mono(2-methylpentyl) Phthalate-d4
Description
Mono(2-methylpentyl) Phthalate-d4 is a deuterated analog of mono(2-methylpentyl) phthalate, a metabolite of di-(2-methylpentyl) phthalate. As a stable isotope-labeled compound, it serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying phthalate metabolites in environmental and biological samples. Its deuterium substitution (typically at four positions) minimizes isotopic interference during analysis, ensuring precise quantification .
Properties
Molecular Formula |
C₁₄H₁₄D₄O₄ |
|---|---|
Molecular Weight |
254.31 |
Synonyms |
1,2-Benzenedicarboxylic Acid 1-(2-Methylpentyl) Ester-d4; 2-Methyl-1-pentanol Hydrogen Phthalate-d4; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
Mono(2-methylpentyl) Phthalate-d4 is distinguished by its branched alkyl chain (2-methylpentyl) and deuterium labeling. Below is a comparative analysis with structurally related deuterated phthalates:
Table 1: Structural and Functional Comparison
Key Observations:
- Branching vs. Linearity: The 2-methylpentyl group in this compound introduces steric hindrance, altering retention times in GC compared to linear analogs like mBuP-d4 .
- Functional Groups: Compounds like Mono(4-oxopentyl) Phthalate-d4 and Mono(4-carboxybutyl) Phthalate-d4 contain polar groups (keto, carboxyl), enhancing water solubility but complicating extraction efficiency in non-polar matrices .
- Diester vs. Monoester: Bis(2-methylpentyl) Phthalate-d4 is a parent phthalate (diester), whereas this compound is a monoester metabolite, reflecting distinct roles in exposure assessment .
Analytical Performance
Deuterated phthalates are selected as internal standards based on their structural and spectral similarity to target analytes. Key analytical parameters include:
Table 2: Mass Spectrometry Ions and Detection Limits
Key Findings:
- Isotopic Purity: this compound’s deuterium labeling (99% isotopic purity) prevents overlap with non-deuterated analogs, unlike compounds like mBuP-¹³C, which may exhibit cross-talk in high-resolution MS .
- Ion Fragmentation: The 153 m/z ion (common in deuterated phthalates) ensures specificity, but branched analogs like this compound show unique fragment patterns (e.g., 167 m/z) due to alkyl chain cleavage .
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